Uncarine A
Overview
Description
Uncarine A is a bioactive compound extracted from a plant native to Brazil. It belongs to a class of compounds known as dehydrogenated gold amines, which possess a unique chemical structure and significant chemical activity. This compound is a solid substance that can be dissolved in various solvents. It is known for its anti-inflammatory, antioxidant, anti-tumor, and immunomodulatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Uncarine A is typically obtained through extraction and purification from the plant Uncaria macrophylla Wall. The process involves collecting and preparing the plant extract, followed by a series of chemical separation and purification techniques. One effective method is pH-zone refining counter-current chromatography, which uses a two-phase solvent system composed of petroleum ether, ethyl acetate, isopropanol, and water. This method enriches the target compounds, which are then further purified using another two-phase solvent system .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the plant material, followed by purification using advanced chromatographic techniques. The process ensures high purity and yield of the compound, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions: Uncarine A undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituting reagents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of this compound .
Scientific Research Applications
Uncarine A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying chemical reactions and mechanisms.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in treating inflammatory diseases and tumors.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
Uncarine A is similar to other compounds found in the Uncaria genus, such as Uncarine C, Uncarine E, mitraphylline, rhynchophylline, and isorhynchophylline. These compounds share similar chemical structures and biological activities but differ in their specific effects and potency. This compound is unique due to its specific combination of anti-inflammatory, antioxidant, and anti-tumor properties .
Comparison with Similar Compounds
- Uncarine C
- Uncarine E
- Mitraphylline
- Rhynchophylline
- Isorhynchophylline
Uncarine A stands out for its broad range of biological activities and potential therapeutic applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
methyl (1R,4aS,5aS,6S,10aR)-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-12-14-10-23-8-7-21(16-5-3-4-6-17(16)22-20(21)25)18(23)9-13(14)15(11-27-12)19(24)26-2/h3-6,11-14,18H,7-10H2,1-2H3,(H,22,25)/t12-,13+,14-,18+,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIAZDVHNCCPDM-DQDWJNSRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]2CN3CC[C@@]4([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701100064 | |
Record name | Methyl (1′R,3S,4′aS,5′aS,10′aR)-1,2,5′,5′a,7′,8′,10′,10′a-octahydro-1′-methyl-2-oxospiro[3H-indole-3,6′(4′aH)-[1H]pyrano[3,4-f]indolizine]-4′-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701100064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6899-73-6 | |
Record name | Methyl (1′R,3S,4′aS,5′aS,10′aR)-1,2,5′,5′a,7′,8′,10′,10′a-octahydro-1′-methyl-2-oxospiro[3H-indole-3,6′(4′aH)-[1H]pyrano[3,4-f]indolizine]-4′-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6899-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Uncarine A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006899736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl (1′R,3S,4′aS,5′aS,10′aR)-1,2,5′,5′a,7′,8′,10′,10′a-octahydro-1′-methyl-2-oxospiro[3H-indole-3,6′(4′aH)-[1H]pyrano[3,4-f]indolizine]-4′-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701100064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | UNCARINE A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N27X6B2Q57 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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